molecular formula C16H20F3NO4 B1468049 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid CAS No. 1237535-97-5

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid

Cat. No.: B1468049
CAS No.: 1237535-97-5
M. Wt: 347.33 g/mol
InChI Key: VCPSMSCGUVFAMY-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a benzoic acid core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivativeThis can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine . The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control . The scalability of the synthesis process is crucial for industrial applications, and methods such as Suzuki–Miyaura coupling can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid is unique due to the combination of a Boc-protected amino group and a trifluoromethyl group on the benzoic acid core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-14(2,3)24-13(23)20-15(4,5)10-6-9(12(21)22)7-11(8-10)16(17,18)19/h6-8H,1-5H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPSMSCGUVFAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
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3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
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3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
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3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
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3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
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3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid

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